molecular formula C11H10ClNOS2 B2679354 2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole CAS No. 692287-97-1

2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole

Cat. No. B2679354
CAS RN: 692287-97-1
M. Wt: 271.78
InChI Key: IYUBOYRFXMFXOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions monitored by thin layer chromatography . A mixture of the corresponding compound and anhydrous potassium carbonate in acetone is stirred at room temperature until the initial compounds disappear .

Scientific Research Applications

Synthesis and Biological Activity

2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole is a compound of interest in synthetic chemistry and biological studies due to its structural uniqueness and potential activity. Research has explored its synthesis pathways, derivatives, and applications, particularly focusing on its potential as a building block in pharmaceuticals and materials science.

One area of investigation involves the synthesis of related thiazole derivatives and their applications as antimicrobial agents. For instance, studies on compounds structurally related to this compound have shown moderate antimicrobial activity against various bacterial and fungal strains, highlighting the potential of thiazole derivatives in developing new antimicrobials (Sah et al., 2014).

Photophysical Properties and Applications

Another research focus is on the photophysical properties of thiazole derivatives. Studies on 5-amino-2-(4-methylsulfanylphenyl)thiazoles, which share a structural motif with this compound, have elucidated the effects of sulfur-containing functional groups on the electronic structures of thiazoles. These insights are valuable for the development of fluorescent molecules and materials science applications, where such compounds could be utilized for sensing hazardous compounds and metals, as well as in biomolecular sciences (Murai et al., 2018).

Antiprotozoal and Anticonvulsant Activities

Derivatives of this compound have also been studied for their antiprotozoal activity. New compounds synthesized from related structures have demonstrated strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting the potential of thiazole derivatives in treating parasitic infections (Pérez‐Villanueva et al., 2013).

Furthermore, some azoles incorporating a sulfonamide moiety, which are chemically related to this compound, have been synthesized and evaluated for their anticonvulsant activity. This research signifies the compound's potential contribution to developing new anticonvulsant drugs, with some derivatives showing promising results in preclinical models (Farag et al., 2012).

properties

IUPAC Name

2-chloro-5-[(4-methoxyphenyl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS2/c1-14-8-2-4-9(5-3-8)15-7-10-6-13-11(12)16-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUBOYRFXMFXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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